

Methyl 2-(2-bromophenyl)-3-oxobutanoate CAS number and IUPAC name.

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Compound of Interest

Compound Name: Methyl 2-(2-bromophenyl)-3-oxobutanoate

Cat. No.: B1407203

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An In-Depth Technical Guide to **Methyl 2-(2-bromophenyl)-3-oxobutanoate**

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a bifunctional organic molecule that serves as a versatile building block in modern synthetic chemistry. As an α -aryl- β -keto ester, its structure is characterized by a reactive β -dicarbonyl system and an aryl bromide moiety. This unique combination allows for a wide range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic systems and other motifs relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis based on established catalytic methods, detailed analytical characterization, and an exploration of its synthetic potential.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifiers and key physical properties for **Methyl 2-(2-bromophenyl)-3-oxobutanoate** are summarized below.

Property	Value	Source(s)
IUPAC Name	methyl 2-(2-bromophenyl)-3-oxobutanoate	
CAS Number	1243144-97-9	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₁ BrO ₃	[1] [2]
Molecular Weight	271.11 g/mol	[1]
Physical Form	Solid	
Purity (Typical)	≥95%	[1]
InChI Key	KWNLLHXMARGDDM-UHFFFAOYSA-N	

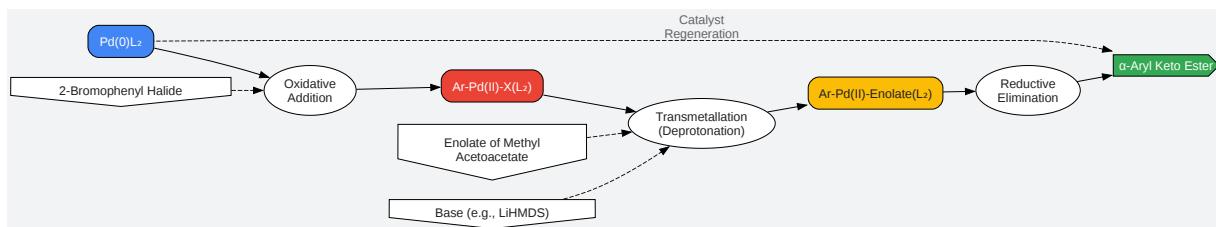
Synthesis: Palladium-Catalyzed α -Arylation

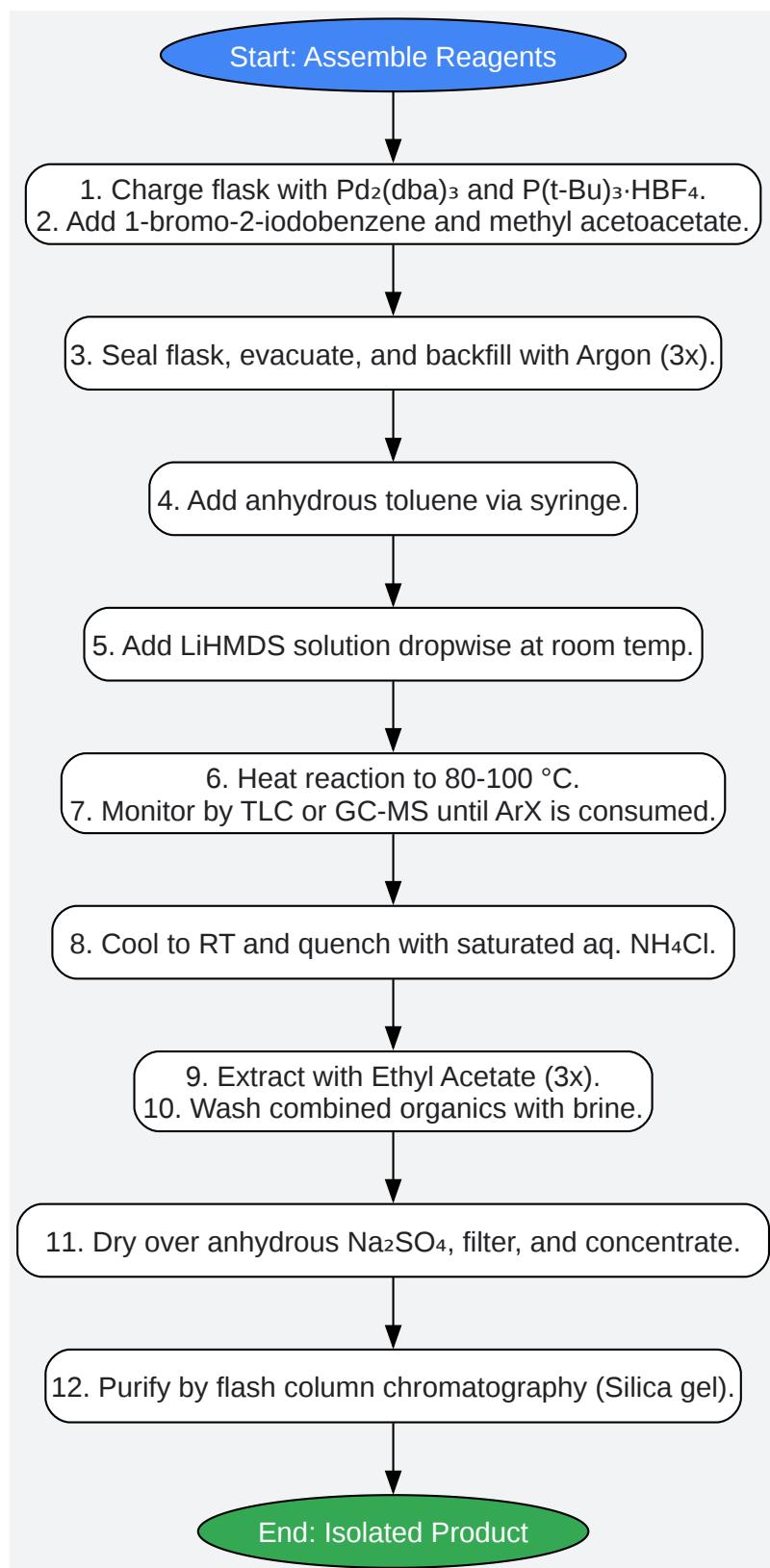
The construction of the C(aryl)-C(α) bond is the key challenge in synthesizing α -aryl keto esters. While classical methods involving harsh bases can be effective, they often suffer from poor functional group tolerance. Modern palladium-catalyzed cross-coupling reactions provide a mild and highly efficient alternative. The α -arylation of β -keto esters, pioneered by groups like Buchwald and Hartwig, is the premier method for synthesizing compounds like **Methyl 2-(2-bromophenyl)-3-oxobutanoate**.[\[4\]](#)[\[5\]](#)

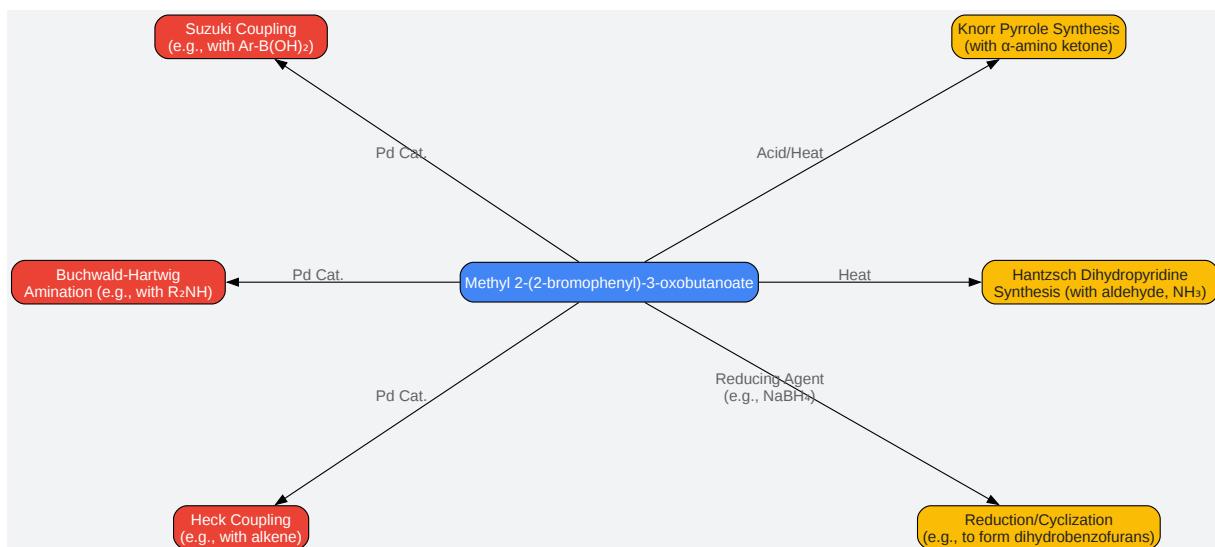
Rationale and Mechanistic Insight

The reaction couples the enolate of methyl acetoacetate with an aryl bromide (in this case, 1-bromo-2-iodobenzene or 1,2-dibromobenzene could be used, but we will focus on 2-bromoiodobenzene for selectivity). The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial. The bulky ligand accelerates the rate-limiting reductive elimination step and prevents β -hydride elimination, while its electron-donating nature promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[\[4\]](#)[\[6\]](#)

Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.







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